Cas no 46814-61-3 (1,1,7,7-tetramethyl-4-phenyldiethylenetriamine)

1,1,7,7-tetramethyl-4-phenyldiethylenetriamine structure
46814-61-3 structure
Product Name:1,1,7,7-tetramethyl-4-phenyldiethylenetriamine
CAS-nummer:46814-61-3
MF:C14H25N3
MW:235.368403196335
CID:930559
PubChem ID:170771
Update Time:2025-04-19

1,1,7,7-tetramethyl-4-phenyldiethylenetriamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1,7,7-tetramethyl-4-phenyldiethylenetriamine
    • N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine
    • N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-phenylethane-1,2-diamine
    • 46814-61-3
    • N,N-Bis(dimethylaminoethyl)aniline
    • 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N2,N2-dimethyl-N1-phenyl-
    • 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-
    • 1,2-Ethanediamine, N-(2-(dimethylamino)ethyl)-N',N'-dimethyl-N-phenyl-
    • EINECS 256-280-1
    • SCHEMBL11501576
    • XYBJECRQHXFCDU-UHFFFAOYSA-N
    • NS00031637
    • DTXSID1068483
    • N-(2-(Dimethylamino)ethyl)-N',N'-dimethyl-N-phenylethylenediamine
    • 1,1,7,7-TETRAMETHYL-4-PHENYL DIETHYLENE TRIAMINE
    • AI3-62125
    • Inchi: 1S/C14H25N3/c1-15(2)10-12-17(13-11-16(3)4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
    • InChI-sleutel: XYBJECRQHXFCDU-UHFFFAOYSA-N
    • LACHT: N(C1C=CC=CC=1)(CCN(C)C)CCN(C)C

Berekende eigenschappen

  • Exacte massa: 235.204847810g/mol
  • Monoisotopische massa: 235.204847810g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 7
  • Complexiteit: 174
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 9.7Ų

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